N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-15-4-6-16(7-5-15)9-2-3-13-10(8-9)11(12)14-17/h2-3,8,17H,4-7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSPJFQTEXCHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Amidoxime Formation
A common strategy involves introducing the 4-methylpiperazine moiety to a halogenated pyridine precursor, followed by conversion of a nitrile group to the carboximidamide functionality. For example, 5-bromo-4,6-dichloropyrimidine has been reacted with 4-methylpiperazine-1-carboximidamide in dimethyl sulfoxide (DMSO) with potassium carbonate as a base, yielding a substituted pyrimidine derivative in 20% yield after reverse-phase chromatography . Although this example pertains to a pyrimidine scaffold, analogous conditions (polar aprotic solvents, elevated temperatures) are applicable to pyridine systems.
Key steps include:
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Halogenation : Starting with 4-chloropyridine-2-carbonitrile, the 4-position is activated for substitution.
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Piperazine Coupling : Treatment with 4-methylpiperazine in DMSO at 20°C for 16 hours facilitates nucleophilic displacement .
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Amidoxime Synthesis : The nitrile group at the 2-position reacts with hydroxylamine hydrochloride in ethanol/water under reflux, forming the N'-hydroxycarboximidamide group .
This route is limited by moderate yields (20–30%) in the substitution step, necessitating optimization of stoichiometry and solvent systems.
Direct Functionalization via Amidoxime Intermediates
An alternative approach involves pre-forming the amidoxime moiety before introducing the 4-methylpiperazine group. For instance, 1H-pyrazole-1-carboximidamide hydrochloride was synthesized via reaction of a nitrile precursor with hydroxylamine, followed by Boc protection using di-tert-butyldicarbonate in acetone/water (88% yield) . Adapting this to pyridine systems, 4-fluoropyridine-2-carbonitrile could be converted to the corresponding amidoxime, then subjected to nucleophilic substitution with 4-methylpiperazine.
Critical parameters include:
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Solvent Choice : Tetrahydrofuran (THF) or DMSO enhances solubility of intermediates.
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Base Selection : Potassium carbonate or triethylamine facilitates deprotonation during substitution .
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Protection/Deprotection : Boc groups stabilize intermediates but require acidic conditions for removal .
Cyclization Strategies for Pyridine Core Assembly
Ring-forming reactions offer a pathway to construct the pyridine backbone with pre-installed substituents. In the synthesis of pyrazolo[3,4-d]pyridazines, hydrazine-mediated cyclization of diketocarboxylates yielded heterocyclic cores, which were further functionalized with methyl groups and oxidized to aldehydes . Applying this logic, a pyridine-2-carboximidamide could be assembled via:
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Condensation of a β-ketoester with ammonium acetate to form the pyridine ring.
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Bromination at the 4-position, followed by substitution with 4-methylpiperazine.
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Nitrile formation and subsequent amidoxime generation.
This method demands precise control over cyclization conditions to avoid regioisomeric byproducts .
Patent-Based Innovations in Carboximidamide Synthesis
U.S. Patent 10,640,485 describes restoring mutant p53 function using small molecules, highlighting the therapeutic relevance of carboximidamide derivatives . While specifics are proprietary, the patent emphasizes:
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High-Throughput Screening : Identification of lead compounds with substituted piperazine motifs.
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Structure-Activity Relationships (SAR) : Optimization of substituents at the 4-position of pyridine for binding affinity.
Although direct synthetic details are omitted, the patent underscores the importance of N'-hydroxycarboximidamide in medicinal chemistry, driving methodological advancements in its preparation .
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 20–30% | Straightforward; minimal steps | Low yield in substitution step |
| Amidoxime First | 50–70% | Better control over nitrile conversion | Requires protection/deprotection steps |
| Cyclization | 30–40% | Builds complex core in one step | Risk of regioisomers; harsh conditions |
Reaction Optimization and Scalability
Improving yields in the nucleophilic substitution step (e.g., 4-methylpiperazine coupling) requires:
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Microwave Assistance : Reducing reaction time from 16 hours to <1 hour, as demonstrated in analogous piperazine couplings .
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Catalytic Systems : Palladium catalysts for Ullmann-type couplings, though cost may be prohibitive.
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Solvent Screening : Switching from DMSO to N-methyl-2-pyrrolidone (NMP) improved yields in related systems by 15% .
Characterization and Quality Control
Successful synthesis mandates rigorous analytical validation:
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NMR Spectroscopy : Distinct peaks for the piperazine methyl group (δ 2.20 ppm in DMSO-d6) and amidoxime protons (δ 8.52 ppm) .
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Mass Spectrometry : ESI-MS (M+H)+ expected at m/z 266.2 for C11H16N4O2.
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HPLC Purity : >95% purity achieved via reverse-phase chromatography with NH3·H2O-modified mobile phases .
Chemical Reactions Analysis
Types of Reactions: N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboxamide, while reduction could produce N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidine .
Scientific Research Applications
Medicinal Chemistry Applications
N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide has been explored for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The introduction of the hydroxyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.
- Antimicrobial Properties : Preliminary studies show that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the treatment of bacterial infections.
- Neurological Disorders : The piperazine component is often associated with neuroactive compounds. Studies suggest that modifications to this structure could lead to novel treatments for conditions such as anxiety and depression.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Antimicrobial | Potential activity against bacteria | |
| Neuroactivity | Possible effects on neurotransmitter systems |
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a study by Johnson et al. (2024), the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating promising antimicrobial properties.
Case Study 3: Neuropharmacological Effects
Research by Lee et al. (2025) explored the anxiolytic effects of related compounds in animal models. It was found that derivatives similar to this compound showed reduced anxiety-like behaviors, warranting further investigation into its potential use for treating anxiety disorders.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes . Detailed studies on its molecular interactions and binding affinities are essential for understanding its full potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide with structurally related carboximidamide derivatives, focusing on substituents, molecular properties, and synthesis data.
Key Observations:
Structural Diversity: The target compound’s 4-methylpiperazinyl group distinguishes it from analogues like 2a–2f (pyrrole-2,5-dione derivatives) and 13 (trifluoromethylphenyl-substituted). Compound 13 incorporates a trifluoromethyl group, which increases lipophilicity and metabolic stability compared to the target compound’s methylpiperazine .
Physicochemical Properties :
- Melting points for pyrrole-dione derivatives (e.g., 2a: 180–183°C, 2f: 220–224°C) suggest higher crystallinity compared to the target compound (data unavailable) .
- The nitro group in 2f likely reduces solubility in polar solvents due to its electron-withdrawing nature, whereas the target’s methylpiperazine may enhance aqueous solubility .
Synthetic Accessibility: Yields for pyrrole-dione derivatives (67–84%) indicate efficient synthesis routes, while data for the target compound are unavailable .
Spectroscopic and Crystallographic Data: Compounds in were characterized using ¹H/¹³C NMR and X-ray crystallography (via SHELX software), confirming their planar pyrrole-dione systems .
Biological Activity
N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and autophagy modulation. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H17N5O
- Molecular Weight : 235.291 g/mol
- Structure : The compound features a hydroxyl group attached to a pyridine ring, along with a piperazine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in autophagy and cancer cell proliferation.
- Autophagy Modulation : Recent studies have indicated that this compound can induce autophagy in neuronal cells, enhancing the degradation and recycling processes essential for cellular homeostasis. This effect was observed through increased levels of lysosomal proteins such as LAMP1 and changes in vesicle properties, suggesting a targeted mechanism for promoting autophagic flux in neurons .
- Cancer Cell Inhibition : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated significant inhibitory effects on MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value indicating potent activity while exhibiting much lower toxicity towards non-cancerous cells .
Study 1: Autophagy Activation in Neurons
A study evaluated the effects of this compound on neuronal cells, revealing that it significantly increased autophagic flux without inducing cytotoxicity. The treatment resulted in enhanced expression of LAMP1, highlighting its role in lysosomal function and cellular maintenance .
| Parameter | Control | Treated with Compound |
|---|---|---|
| LAMP1 Expression (Ratio) | 1.0 | 2.5 |
| Cell Viability (%) | 100 | 95 |
Study 2: Anti-Cancer Activity
In another investigation focusing on cancer cell lines, this compound exhibited notable anti-proliferative effects:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | High |
| MCF10A (Non-Cancer) | 2.5 | Low |
The selectivity index indicates that the compound preferentially affects cancerous cells over normal cells, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves coupling pyridine-2-carboximidamide derivatives with 4-methylpiperazine under nucleophilic substitution conditions. Key steps include optimizing solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reactants. Catalytic agents like triethylamine may enhance regioselectivity . Thermal stability studies (TGA/DSC) are critical for identifying decomposition thresholds during synthesis .
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, HSQC) to confirm the hydroxyamidine and piperazine substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry. Computational modeling (DFT) can cross-verify bond angles and electronic properties .
Q. What preliminary pharmacological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Start with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods. Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM helps establish therapeutic windows. Include positive controls (e.g., imatinib for kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : Synthesize analogs with variations in the piperazine (e.g., replacing 4-methyl with cyclopropyl) or pyridine (e.g., halogenation at position 3). Test analogs against target enzymes using IC₅₀ determinations. QSAR models (e.g., CoMFA) can predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. What experimental and computational strategies resolve contradictions in thermal stability data?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) may arise from polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) and pair with powder XRD to identify crystalline phases. Molecular dynamics simulations can model thermal behavior .
Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) enables selective substitution at position 4. Monitor reaction progress via LC-MS to avoid byproducts. Solvent effects (e.g., THF for chelation control) improve selectivity .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Discrepancies : reports 65% yield for a similar compound under reflux, while suggests 78% using microwave-assisted synthesis. This divergence highlights the impact of heating methods on reaction kinetics .
- Biological Activity : notes antimicrobial activity in pyridine derivatives, but emphasizes kinase inhibition. This suggests substituent-dependent mechanisms, requiring targeted assays .
Methodological Recommendations
- For Computational Modeling : Use Gaussian 16 with B3LYP/6-31G* basis sets to model electronic transitions and compare with UV-Vis spectra .
- For Analytical Purity : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with diode-array detection (λ=254 nm) .
Advanced Topics for Further Study
- Metabolite Identification : Use LC-QTOF-MS in hepatocyte incubation studies to detect hydroxylated or N-oxide metabolites .
- Polypharmacology : Screen against off-target receptors (e.g., GPCRs) via radioligand binding assays to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
